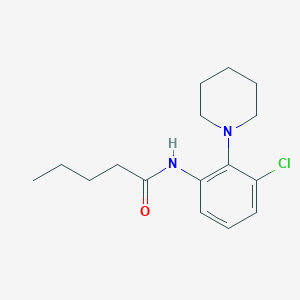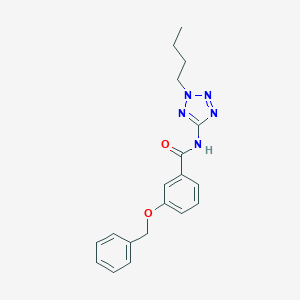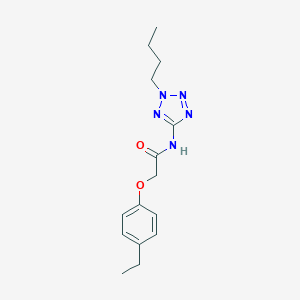![molecular formula C20H23ClN4O2 B244473 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B244473.png)
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide, also known as BPC-157, is a synthetic peptide with a molecular weight of 1419. The peptide is derived from a naturally occurring protein called Body Protection Compound. BPC-157 has been studied extensively for its potential therapeutic applications in regenerative medicine, wound healing, and tissue repair.
Mécanisme D'action
The exact mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide is not fully understood. However, it is believed to work by binding to specific receptors on the surface of cells, which triggers a series of cellular signaling pathways that promote tissue repair and regeneration. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has also been shown to stimulate the production of growth factors, which play a key role in tissue repair and regeneration.
Biochemical and Physiological Effects:
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects. The peptide has been shown to reduce inflammation and oxidative stress, which can contribute to tissue damage and disease. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has also been shown to promote the growth of new blood vessels, which can improve tissue perfusion and oxygenation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has several advantages for use in laboratory experiments. The peptide is stable and can be easily synthesized using standard SPPS techniques. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has also been shown to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to working with N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide. The peptide is relatively expensive, which can limit its use in large-scale experiments. Additionally, the exact mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide. One area of interest is the use of the peptide in regenerative medicine and tissue engineering. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has been shown to promote tissue repair and regeneration in a range of tissues, including bone, muscle, and skin. Further research is needed to explore the potential of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide for use in tissue engineering applications.
Another area of interest is the use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide in the treatment of neurodegenerative diseases. The peptide has been shown to have neuroprotective effects and to promote the growth of new neurons in animal models. Further research is needed to explore the potential of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In conclusion, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide is a synthetic peptide with potential therapeutic applications in regenerative medicine, wound healing, and tissue repair. The peptide has been shown to have a range of biochemical and physiological effects and has several advantages for use in laboratory experiments. Further research is needed to explore the potential of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide for use in tissue engineering and the treatment of neurodegenerative diseases.
Méthodes De Synthèse
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is composed of 15 amino acids and can be synthesized using a standard Fmoc-based SPPS protocol. The synthesis method involves coupling the amino acids in a stepwise manner, followed by deprotection and purification of the final product.
Applications De Recherche Scientifique
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has been shown to have potential therapeutic applications in a range of medical conditions. The peptide has been studied extensively for its ability to promote tissue repair and regeneration, reduce inflammation, and improve wound healing. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has also been shown to have neuroprotective effects and to promote the growth of new blood vessels.
Propriétés
Formule moléculaire |
C20H23ClN4O2 |
|---|---|
Poids moléculaire |
386.9 g/mol |
Nom IUPAC |
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C20H23ClN4O2/c1-2-4-18(26)25-13-11-24(12-14-25)16-8-6-15(7-9-16)23-20(27)17-5-3-10-22-19(17)21/h3,5-10H,2,4,11-14H2,1H3,(H,23,27) |
Clé InChI |
FMRFEMRXLFWPRI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl |
SMILES canonique |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B244393.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B244394.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B244395.png)

![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244399.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B244400.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244401.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B244405.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide](/img/structure/B244406.png)


